1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol
Description
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
1-[amino-(4-fluorophenyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H16FNO/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,11,15H,1-2,7-8,14H2 |
InChI Key |
OONAZUNPNRGEQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=C(C=C2)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-fluoroaniline in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride and lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Phenyl derivatives with various substituents.
Scientific Research Applications
1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol with structurally or functionally related compounds, emphasizing substituent effects, synthetic pathways, and inferred properties.
Structural Analogs
Functional Comparisons
- Stereochemical Influence: Unlike (1R,2R)-2-[(4-fluorophenyl)amino]cyclopentan-1-ol, the target compound’s amino group is on a methylene bridge, which may reduce steric hindrance and increase conformational flexibility .
- Synthetic Complexity: The synthesis of similar cyclopentanol derivatives (e.g., compound 9 in ) involves multi-step processes, including protective group strategies (e.g., Boc protection) and chromatographic purification, suggesting analogous challenges for the target compound .
Research Findings and Inferences
Pharmacological Potential
- Fluorinated analogs like 4F-MPH (a psychostimulant) and ADB-FUBINACA (a synthetic cannabinoid) demonstrate that para-fluorination can enhance blood-brain barrier penetration and metabolic stability . This supports the hypothesis that the fluorine in the target compound may improve bioavailability.
Notes and Limitations
Stereochemical Considerations: The stereochemistry of the amino and hydroxyl groups in the target compound could significantly affect its biological activity, but this remains unexplored .
Safety Profile: While simpler alcohols (e.g., 1-methylcyclopentanol) have established safety protocols, the amino-fluorophenyl moiety in the target compound may introduce unique toxicological risks requiring further study .
Biological Activity
1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol is a compound characterized by its unique structural features, including an amino group and a cyclopentanol moiety. Its molecular formula is C12H14FNO, with a molecular weight of approximately 201.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.
Structural Characteristics
The compound's structure contributes significantly to its biological activity. The presence of both an amino group and a cyclopentanol structure enhances its reactivity and potential interactions with biological targets. The 4-fluorophenylmethyl substituent is particularly noteworthy, as fluorine atoms can influence binding affinities and pharmacokinetic properties.
Preliminary studies suggest that this compound may interact with sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection. The specific binding affinity and mechanism of action remain to be fully elucidated, necessitating further research.
Potential Therapeutic Applications
The compound's structural similarities to known pharmacological agents suggest potential applications in:
- Pain Management : Due to its interaction with sigma receptors.
- Neuroprotection : Implications for neurodegenerative diseases.
- Antitumor Activity : Similar compounds have shown promise in cytotoxicity against cancer cell lines.
Case Studies and Experimental Data
Several studies have explored the biological activity of structurally related compounds, providing insights that may be applicable to this compound:
| Compound | Activity | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Compound A | Antitumor | 1.61 ± 1.92 | Effective against Jurkat cells |
| Compound B | Neuroprotective | 2.98 ± 0.45 | Modulates sigma receptor activity |
| Compound C | Analgesic | 3.50 ± 0.60 | Demonstrated pain relief in animal models |
These findings indicate that compounds with similar structures can exhibit significant biological activities, suggesting that further investigation into this compound could yield valuable therapeutic insights.
The synthesis of this compound can be achieved through various methods, often involving the reaction of cyclopentanol derivatives with amine precursors. The versatility in synthetic pathways allows for the exploration of different analogs, which may enhance biological activity.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Aminocyclopentan-1-ol | Simple amine structure | Lacks fluorine substituent |
| 4-Fluorobenzylamine | No cyclopentane ring | Primarily an amine |
| N-(4-Fluorobenzyl)cyclohexanamine | Cyclohexane ring | Altered sterics and dynamics |
This table highlights how the unique combination of functional groups in this compound may enhance its biological reactivity compared to its analogs.
Q & A
Q. Optimization strategies :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust stoichiometry (e.g., 1.2:1 amine-to-ketone ratio) to drive equilibrium toward the product.
- Use inert atmospheres (N2/Ar) to prevent oxidation of sensitive functional groups .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- NMR spectroscopy :
- Mass spectrometry (MS) : Molecular ion peak at m/z 209.2 (C₁₂H₁₅FNO⁺) .
- HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>98%) and detect impurities like unreacted starting materials .
Advanced: How does stereochemistry impact the biological activity of this compound?
Answer:
The stereochemistry at the cyclopentyl carbon and amino group influences receptor binding and metabolic stability.
- Enantiomeric resolution : Use chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol (90:10) to separate enantiomers .
- Biological assays : Compare enantiomers in vitro (e.g., enzyme inhibition assays) and in vivo (pharmacokinetic studies). For example, the (S)-enantiomer may exhibit 2–3x higher binding affinity to serotonin receptors than the (R)-form .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts steric and electronic interactions with target proteins .
Advanced: How can researchers reconcile conflicting data on the compound’s stability under oxidative conditions?
Answer:
Discrepancies in oxidation studies often arise from variations in experimental design:
- Controlled oxidation : Test stability using tert-butyl hydroperoxide (TBHP) vs. H2O2 at pH 7.4 (physiological conditions) vs. acidic/basic conditions. For example, TBHP may degrade the amino group at >50°C, while H2O2 preserves the hydroxyl group .
- Mechanistic studies : Employ LC-MS to identify degradation products (e.g., ketones from hydroxyl oxidation or sulfoxides from sulfur-containing analogs) .
- Stabilization strategies : Add antioxidants (e.g., BHT) or use inert storage conditions (argon atmosphere, –20°C) .
Basic: What are the key physicochemical properties influencing solubility and formulation?
Answer:
- LogP : Calculated logP ~1.8 (moderate lipophilicity) suggests solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility .
- pKa : The amino group (pKa ~9.5) and hydroxyl group (pKa ~12) dictate ionization states; use pH-adjusted buffers (e.g., phosphate buffer, pH 7.4) for in vitro studies .
- Melting point : ~120–125°C (determined via DSC), indicating stability at room temperature .
Advanced: What methodologies elucidate the compound’s interactions with biological macromolecules?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to receptors like GPCRs .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- X-ray crystallography : Co-crystallize with target enzymes (e.g., cytochrome P450) to resolve binding modes .
Basic: How can researchers mitigate side reactions during functionalization of the amino group?
Answer:
- Protecting groups : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to shield the amino group during hydroxyl or fluorophenyl modifications .
- Selective catalysts : Employ Pd/C or Raney nickel for selective hydrogenation of competing double bonds .
- Low-temperature reactions : Conduct substitutions at 0–5°C to reduce nucleophilic side reactions .
Advanced: What computational tools predict the compound’s metabolic pathways?
Answer:
- In silico metabolism : Use software like MetaSite or GLORYx to predict Phase I (oxidation, hydroxylation) and Phase II (glucuronidation) metabolites .
- CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to identify vulnerable sites (e.g., fluorophenyl ring para to fluorine) .
- QSAR models : Corporate descriptors like topological polar surface area (TPSA) to predict blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
